Acetic acid, ((2,4-dichlorophenyl)thio)-
Overview
Description
Acetic acid, ((2,4-dichlorophenyl)thio)-, also known as Dichlorophenylthioacetic acid (DCTA), is a synthetic compound that belongs to the class of thioacetic acids. It has been extensively studied for its potential applications in scientific research due to its unique properties.
Scientific Research Applications
Herbicide Degradation and Environmental Protection
One of the significant applications of 2,4-Dichlorophenoxyacetic acid, closely related to the chemical of interest, is its role in environmental protection through the degradation of herbicides. Research has explored the optimization of advanced oxidation processes, specifically the photo-electro/Persulfate/nZVI process, for the degradation of this herbicide in aqueous solutions. This study aimed to optimize conditions such as initial pH, persulfate anion concentration, direct electrical current, herbicide concentration, nZVI dose, and reaction time to enhance degradation efficiency. The results showed a significant removal rate of the herbicide, indicating the potential of this method in treating contaminated water sources, thus contributing to environmental protection (Mehralipour & Kermani, 2021).
Toxicological Research on Human Cells
Another vital area of research involves investigating the toxicological effects of 2,4-Dichlorophenoxyacetic acid on human cells. A study on human dental pulp stem cells (hDPSCs) examined the biological effects and damages caused by 2,4-D, highlighting its hormetic response on cell viability and growth rate. The research provides crucial insights into the safety and impact of 2,4-D exposure, contributing to our understanding of its biological effects on human tissues (Mahmoudinia et al., 2019).
Advancements in Herbicide Formulations
In the development of herbicide formulations, a study focused on a new formulation of 2,4-dichlorophenoxy-acetic acid, comparing its efficacy, surfactant properties, and fertilizer compatibility with existing amine and ester formulations. This research highlights the continuous efforts to improve herbicide formulations for enhanced agricultural productivity and environmental safety (Volgas, Mack, & Roberts, 2005).
Photocatalytic Degradation Studies
Exploring efficient methods for the removal of herbicide contaminants from water, research into the photocatalytic degradation of 2,4-Dichlorophenoxyacetic acid using nanocrystalline cryptomelane composite catalysts has shown promising results. This study contributes to the advancement of water treatment technologies, aiming for the complete removal of hazardous substances and ensuring the safety of water resources (Lemus et al., 2008).
Insight into Herbicidal Mode of Action
Understanding the mode of action of 2,4-Dichlorophenoxyacetic acid provides essential insights into its use as a herbicide. Research has illuminated the molecular mechanisms underlying its selective herbicidal activity, including the physiological responses of plants and the role of auxin receptors and transport carriers. This knowledge aids in the development of more effective and environmentally friendly herbicide solutions (Song, 2014).
Mechanism of Action
Target of Action
Similar compounds are often used as herbicides, suggesting that their targets may be specific enzymes or proteins essential for plant growth and development .
Biochemical Pathways
Similar compounds often disrupt the synthesis of essential biomolecules in plants, leading to their death .
Result of Action
Based on the effects of similar compounds, it’s likely that the compound leads to the death of the target organism by disrupting essential biochemical processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of Acetic acid, ((2,4-dichlorophenyl)thio)- .
properties
IUPAC Name |
2-(2,4-dichlorophenyl)sulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2S/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQZIQPTGRZCOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227954 | |
Record name | Acetic acid, ((2,4-dichlorophenyl)thio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20227954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7720-41-4 | |
Record name | 2-[(2,4-Dichlorophenyl)thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7720-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, ((2,4-dichlorophenyl)thio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007720414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, ((2,4-dichlorophenyl)thio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20227954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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